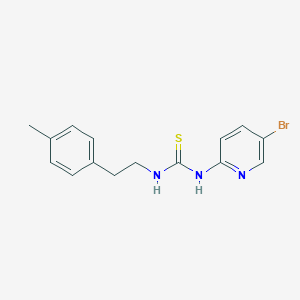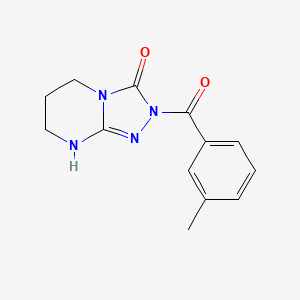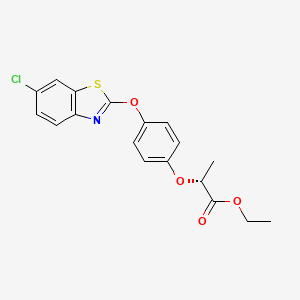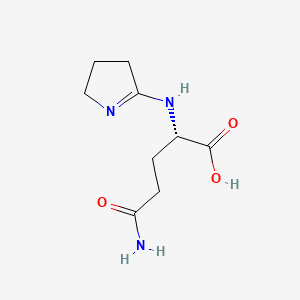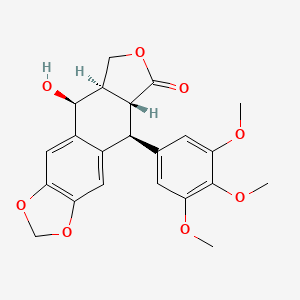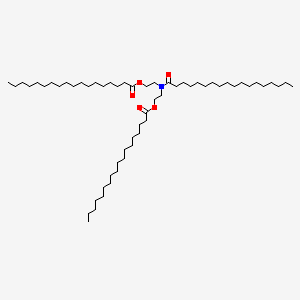
Diethanolamine distearate stearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethanolamine distearate stearamide is a compound that belongs to the class of diethanolamides. These compounds are characterized by the presence of two ethanol groups attached to a nitrogen atom, which is further bonded to a stearic acid residue. This compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethanolamine distearate stearamide can be synthesized through a condensation reaction between diethanolamine and stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bond. The reaction is reversible, and water produced during the reaction must be continuously removed to drive the reaction forward .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethanolamine distearate stearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Diethanolamine distearate stearamide has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the cosmetics industry as a foam booster and viscosity increasing agent
Mecanismo De Acción
The mechanism of action of diethanolamine distearate stearamide involves its ability to reduce surface tension, making it an effective surfactant. It interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various compounds. The molecular targets include lipid membranes and proteins, where it can alter their properties and functions .
Comparación Con Compuestos Similares
Similar Compounds
- Cocamide diethanolamine
- Lauramide diethanolamine
- Myristamide diethanolamine
- Oleamide diethanolamine
- Stearamide diethanolamine
Uniqueness
Diethanolamine distearate stearamide is unique due to its specific combination of diethanolamine and stearic acid, which imparts distinct surfactant properties. Compared to other similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it particularly effective in stabilizing emulsions and enhancing the viscosity of formulations .
Propiedades
Número CAS |
51325-39-4 |
|---|---|
Fórmula molecular |
C58H113NO5 |
Peso molecular |
904.5 g/mol |
Nombre IUPAC |
2-[octadecanoyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C58H113NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(60)59(52-54-63-57(61)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-55-64-58(62)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-55H2,1-3H3 |
Clave InChI |
PWKCDSIZVIREPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


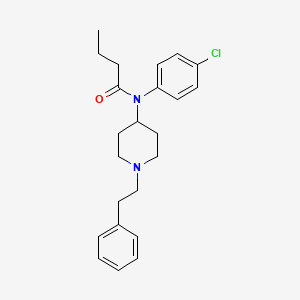
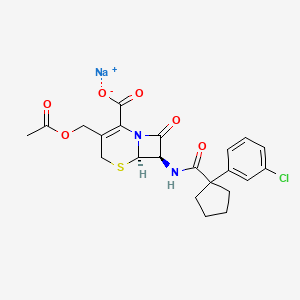
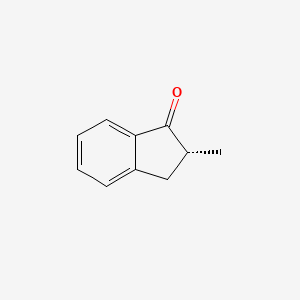



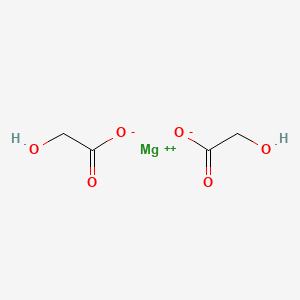
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)

